

Using (4-Chloro-6-methoxypyridin-3-yl)methanol as a pharmaceutical intermediate

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Compound of Interest

Compound Name: (4-Chloro-6-methoxypyridin-3-yl)methanol

Cat. No.: B8147185

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Application Note: **(4-Chloro-6-methoxypyridin-3-yl)methanol** as a Pharmaceutical Intermediate

Part 1: Strategic Chemical Profile

(4-Chloro-6-methoxypyridin-3-yl)methanol (CAS: 1807234-96-3) is a trifunctional pyridine scaffold widely utilized in the synthesis of kinase inhibitors, GPCR modulators, and PROTAC linkers. Its value in medicinal chemistry stems from its orthogonal reactivity, allowing sequential functionalization at three distinct sites without the need for extensive protecting group strategies.

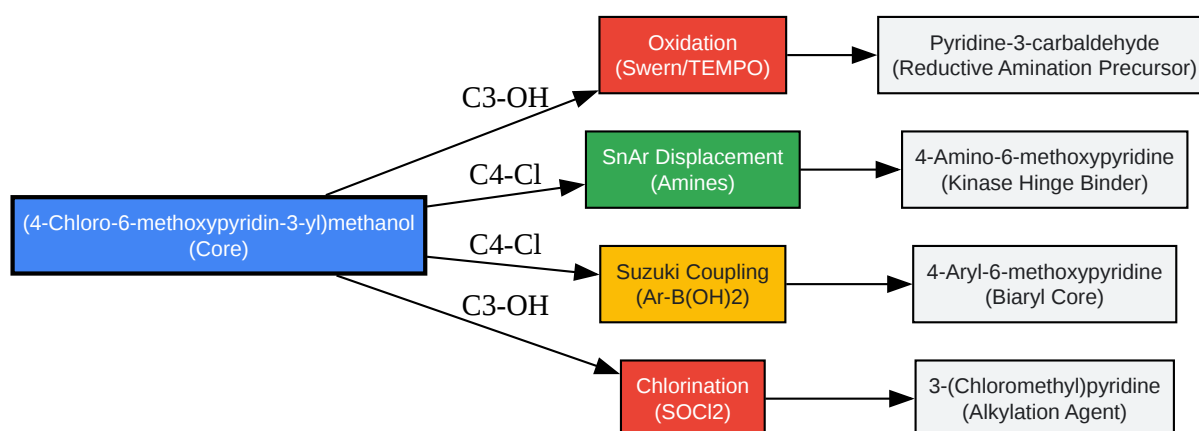
The Orthogonal Reactivity Triad

- C4-Chlorine (The "Warhead" Handle):
 - Reactivity: Highly activated for Nucleophilic Aromatic Substitution () and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

- Mechanistic Insight: The pyridine nitrogen renders the C4 position electron-deficient. While the C6-methoxy group is electron-donating by resonance, the 4-position remains sufficiently electrophilic for substitution, particularly with amine nucleophiles.
- C3-Hydroxymethyl (The "Linker" Handle):
 - Reactivity: Standard primary alcohol chemistry. It serves as a pivot point for extending carbon chains via oxidation (to aldehyde) followed by reductive amination, or conversion to a leaving group (mesylate/halide) for etherification.
- C6-Methoxy (The "Tuning" Element):
 - Reactivity: Generally stable under standard coupling conditions. It provides metabolic stability and solubility. It can be selectively demethylated (using or pyridine-HCl) to generate a pyridone, a common motif in hydrogen-bond donor/acceptor systems.

Part 2: Synthetic Transformation Map

The following diagram illustrates the divergent pathways available from this core scaffold.



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Caption: Divergent synthetic pathways for **(4-Chloro-6-methoxypyridin-3-yl)methanol** showing orthogonal functionalization at C3 and C4.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Displacement at C4

Objective: Synthesis of a 4-amino-substituted pyridine derivative (common kinase inhibitor motif). Challenge: Preventing side reactions at the alcohol or methoxy groups. Solution: Use of a polar aprotic solvent and controlled temperature to favor C4 substitution over C6 demethylation.

Reagents:

- Scaffold: **(4-Chloro-6-methoxypyridin-3-yl)methanol** (1.0 equiv)
- Nucleophile: Morpholine or N-Boc-piperazine (1.2 equiv)
- Base:
 - Diisopropylethylamine (DIPEA) (2.0 equiv)
- Solvent: DMSO (Dimethyl sulfoxide) or NMP (
 - Methyl-2-pyrrolidone)

Step-by-Step Procedure:

- Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.76 mmol) of the scaffold in 5 mL of DMSO.
- Addition: Add DIPEA (2.0 mL, 11.5 mmol) followed by the amine nucleophile (6.9 mmol).
- Reaction: Heat the mixture to 90°C under an inert atmosphere (
 - Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
 - Expert Insight: The reaction typically reaches completion in 4–6 hours. If the reaction is sluggish, add catalytic KI (0.1 equiv) to activate the chloride.

- Workup (Self-Validating Step):
 - Cool to room temperature.[1][2] Pour into 50 mL of ice-water.
 - Observation: The product often precipitates as a solid. If so, filter and wash with water.
 - If no precipitate forms, extract with EtOAc (3 x 20 mL). Wash combined organics with brine to remove DMSO.
- Purification: Recrystallize from EtOH or purify via flash chromatography (SiO₂, 0-10% MeOH in DCM).

Validation Criteria:

- LC-MS: Disappearance of the distinctive Chlorine isotope pattern (3:1 ratio of M/M+2). Appearance of the product mass (M+H).
- ¹H NMR: An upfield shift of the C5-proton on the pyridine ring is typically observed due to the electron-donating effect of the new amine substituent.

Protocol B: Swern Oxidation to Pyridine-3-carbaldehyde

Objective: Converting the alcohol to an aldehyde for subsequent reductive amination (e.g., attaching a solubilizing tail).

Reagents:

- Oxalyl Chloride (1.1 equiv)
- DMSO (2.2 equiv)
- Triethylamine () (5.0 equiv)
- Solvent: Dry Dichloromethane (DCM)

Step-by-Step Procedure:

- Activation: Cool a solution of oxalyl chloride in DCM to -78°C . Add DMSO dropwise. Stir for 15 minutes.
- Oxidation: Add a solution of the scaffold (dissolved in minimum DCM) dropwise to the activated DMSO mixture. Stir at -78°C for 30 minutes.
- Termination: Add dropwise. The mixture will turn into a thick white suspension.
- Warming: Allow the reaction to warm to 0°C over 30 minutes.
- Quench: Add saturated solution. Extract with DCM.^[1]
- Purification: Flash chromatography (rapid elution).
- Expert Tip: Pyridine aldehydes are prone to hydration or oxidation to carboxylic acids in air. Store under nitrogen or use immediately in the next step (Reductive Amination).

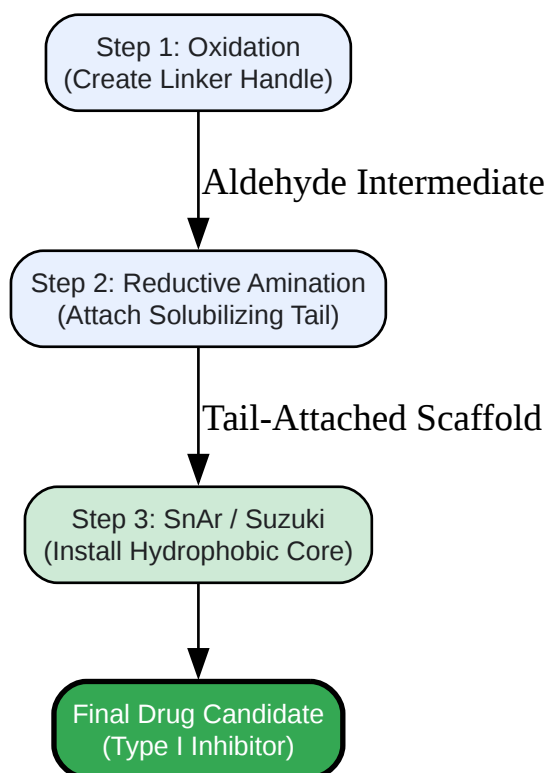
Part 4: Case Study – Design of a Type I Kinase Inhibitor

This scaffold is ideal for constructing Type I Kinase Inhibitors which bind to the ATP-binding pocket in the active conformation.

Design Logic:

- Hinge Binder: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor for the kinase hinge region.
- Solvent Front: The C3-position (methanol derived) is extended to project into the solvent, improving solubility and pharmacokinetic properties.
- Hydrophobic Pocket: The C4-substituent (introduced via or Suzuki) occupies the hydrophobic back-pocket.

Workflow Diagram:



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Caption: Sequential synthesis of a kinase inhibitor starting from the **(4-Chloro-6-methoxypyridin-3-yl)methanol** core.

Part 5: Troubleshooting & Expert Tips

Issue	Probable Cause	Expert Solution
Low Yield in	Deactivation by 6-OMe group	Switch to Buchwald-Hartwig Amination (Pd2(dba)3, BINAP, NaOtBu). The catalyst overcomes the electronic deactivation.
Product is Water Soluble	Pyridine nitrogen protonation	During workup, ensure the aqueous phase pH is >10. Use DCM/Isopropanol (3:1) for extraction if the product is polar.
Aldehyde Instability	Hydrate formation	Do not store the aldehyde. Perform a "one-pot" reductive amination by adding the amine and directly to the crude aldehyde.

References

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